molecular formula C12H13FN4 B1448519 3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1551814-44-8

3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1448519
CAS No.: 1551814-44-8
M. Wt: 232.26 g/mol
InChI Key: DKKLHJPVCAKOMY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Ibrahim et al. (2011) focused on the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which can be prepared via cyanoacetylation reactions. These compounds are related to the chemical structure and are essential in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Antiproliferative Activity in Cancer Research

Dolzhenko et al. (2008) synthesized fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, closely related to the compound . Their study evaluated these compounds for antiproliferative activity against various cancer cell lines, highlighting their potential use in cancer research (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).

Applications in Material Science

Kang et al. (2017) investigated [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials for their electroluminescent properties. These materials were used in red phosphorescent organic light-emitting diodes (PhOLEDs), indicating the relevance of such compounds in the development of advanced electronic materials (Kang, Jo, Lee, Shaik, Han, Choi, & Lee, 2017).

Antimicrobial Activity

A study by Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, exhibiting antimicrobial activities against various microorganisms. This demonstrates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Herbicidal Activity

Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity. The study found these compounds to be effective against a broad spectrum of vegetation at low application rates, indicating their potential as herbicides (Moran, 2003).

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase and cholinesterase . These interactions are primarily mediated through the binding of the compound to the active sites of the enzymes, leading to inhibition of their catalytic activities. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, thereby modulating their functions and influencing various cellular processes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell proliferation and survival, leading to reduced cell growth and increased apoptosis in cancer cells . Furthermore, this compound has been reported to affect the expression of genes related to cell cycle regulation and apoptosis, thereby altering cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules, leading to various biochemical and cellular effects. This compound exerts its effects primarily through binding interactions with enzymes and proteins, resulting in inhibition or activation of their functions . For example, the binding of this compound to the active site of carbonic anhydrase leads to inhibition of the enzyme’s catalytic activity, thereby affecting the regulation of pH and ion balance in cells . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activities and alterations in cellular responses, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins may influence the localization and accumulation of this compound in specific tissues, affecting its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, influencing its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-4,10H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKLHJPVCAKOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.